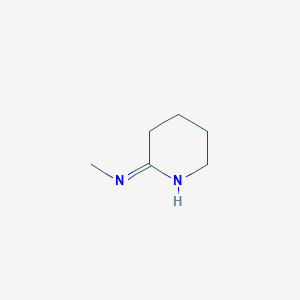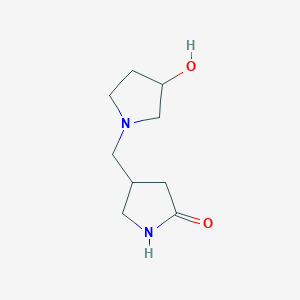
4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one
Descripción general
Descripción
The compound “4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one” is a biologically important alkylaminophenol compound . It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method . The TD–DFT method is used for UV-Vis spectroscopy .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Optically active 4-substituted pyrrolidin-2-one derivatives, including those related to "4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one," have been found in various biologically active compounds. These include antibiotics like CS-834, antidepressants such as rolipram, and nootropic drugs for Alzheimer’s disease treatment like oxiracetam. The synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-one derivatives is crucial for developing these pharmacologically significant compounds. Various methods, including enzymatic reactions and multistep synthesis from chiral natural intermediates, have been developed to synthesize these derivatives, highlighting their importance as versatile intermediates (Jeong, Hwang, & Ahn, 2005).
Structural Studies and Synthesis Methodology
The stereochemistry of certain pyrrolidin-2-one derivatives, including isomeric trisubstituted hydroxypyrrolidines, has been elucidated through reductions and subsequent chemical and spectroscopic methods. These studies not only provide valuable structural information but also assist in the synthesis of other pyrrolidin-2-one derivatives, enhancing our understanding of their potential applications (Rozing, Koning, & Huisman, 2010).
Intermediate for Pharmaceutically Effective Compounds
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, closely related to the chemical structure , serves as an advantageous intermediate for producing pharmaceutically effective compounds. The process for producing both the intermediate and the active substances has been detailed, indicating the compound's role in facilitating the development of new pharmaceuticals (Fort, 2002).
Antimicrobial and Larvicidal Activities
Derivatives of 2-hydroxypyrrolidine/piperidine, potentially including modifications of "this compound," have been synthesized and evaluated for their antimicrobial activity against various bacterial strains and larvicidal effects. These studies underscore the potential of such derivatives in developing new antimicrobial agents and pesticides (Suresh, Padusha, & Raja, 2016).
Mecanismo De Acción
Pyrrolidine derivatives have been reported to have various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
4-[(3-hydroxypyrrolidin-1-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-1-2-11(6-8)5-7-3-9(13)10-4-7/h7-8,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRQNPFKLXTIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





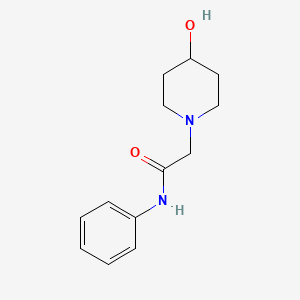

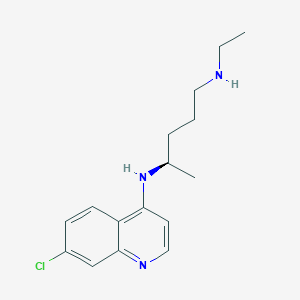
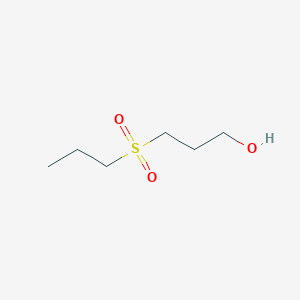
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)


![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
